molecular formula C23H23NO8 B2480848 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 858766-48-0

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2480848
CAS No.: 858766-48-0
M. Wt: 441.436
InChI Key: FNAMTMUGFVQIFE-ZDLGFXPLSA-N
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Description

The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran derivative characterized by a Z-configured benzylidene group at the C2 position of the dihydrobenzofuran core. The 3,4,5-trimethoxy substitution on the benzylidene moiety and the morpholine-4-carboxylate ester at the C6 position are critical structural features that influence its physicochemical and biological properties.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO8/c1-27-19-11-14(12-20(28-2)22(19)29-3)10-18-21(25)16-5-4-15(13-17(16)32-18)31-23(26)24-6-8-30-9-7-24/h4-5,10-13H,6-9H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAMTMUGFVQIFE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a trimethoxybenzylidene moiety and a morpholine-4-carboxylate group. Its molecular formula is C24H25O8C_{24}H_{25}O_{8} with a molecular weight of approximately 459.5 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trimethoxybenzylidene moiety is believed to facilitate binding interactions, while the morpholine group may enhance solubility and cellular uptake.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the compound, thereby scavenging free radicals and reducing oxidative stress in cells.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast and lung cancer cell lines.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antioxidant Activity Assessment : A study comparing various benzofuran derivatives found that those with methoxy substitutions exhibited enhanced antioxidant activity as measured by DPPH radical scavenging assays.
  • Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) showed that the compound reduced cell viability by inducing apoptosis at concentrations above 10 µM.
  • Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuranLacks methoxy groupsModerate antioxidantLess effective than trimethoxy derivatives
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuranFewer methoxy groupsLower anticancer activityReduced binding affinity
(Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuranSimilar structureHigh antioxidant & anticancerEnhanced bioactivity due to trimethoxy substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and computational properties of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate and its analogs, derived from the evidence provided:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Morpholine-4-carboxylate at C6 C₂₄H₂₅NO₈ 467.46 (calculated) Reference compound with morpholine ester; Z-configuration at C2 benzylidene.
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate Cyclohexanecarboxylate at C6 C₂₅H₂₆O₇ 438.48 Cyclohexane ester instead of morpholine; higher lipophilicity.
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate Methanesulfonate at C6 C₂₀H₁₈O₈S 406.07 Methanesulfonate ester; 2,4,5-trimethoxy substitution (vs. 3,4,5).
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran carboxylate 2,4-Dimethoxybenzylidene; benzofuran carboxylate C₃₄H₂₅NO₉ 615.56 Dimethoxy substitution; extended π-system due to benzofuran-carboxylate moiety.

Key Observations :

Ester Group Variability :

  • The morpholine-4-carboxylate ester introduces a polar, nitrogen-containing heterocycle, likely improving aqueous solubility compared to the cyclohexanecarboxylate analog (438.48 g/mol, ). In contrast, the methanesulfonate ester (406.07 g/mol, ) may increase electrophilicity and reactivity.

Impact of Extended Conjugation :

  • The benzofuran-carboxylate analog (615.56 g/mol, ) features an additional benzofuran ring, extending conjugation and possibly altering UV-Vis absorption properties or binding affinity in photodynamic therapies.

Hypothetical Pharmacological Implications :

  • The morpholine ester’s polarity may enhance blood-brain barrier penetration compared to the cyclohexane analog.
  • The 3,4,5-trimethoxy substitution could improve binding to tubulin or kinase targets, as seen in combretastatin analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

  • Methodology : The synthesis involves a multi-step approach, including:

  • Knoevenagel condensation between substituted benzaldehydes and a benzofuran precursor under reflux in dichloromethane or THF .
  • Use of morpholine-4-carbonyl chloride for esterification, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization from ethanol/water mixtures .
    • Key Parameters :
StepSolventCatalystTemperatureYield (%)
CondensationDCMPiperidine40–50°C65–75
EsterificationTHFDMAP0°C → RT50–60

Q. How is the stereochemical configuration (Z/E) confirmed for this compound?

  • Analytical Techniques :

  • NOESY NMR to detect spatial proximity between the benzylidene proton and the benzofuran oxygen .
  • X-ray crystallography for unambiguous assignment (if single crystals are obtainable) .
    • Data Interpretation : In the (Z)-isomer, characteristic downfield shifts for the benzylidene proton (δ 8.2–8.5 ppm) and coupling constants (J = 12–14 Hz) in 1H^1H-NMR are observed .

Q. What spectroscopic methods are used to validate purity and structural integrity?

  • Primary Tools :

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C25_{25}H25_{25}NO8_{8} requires m/z 468.1652) .
  • 1H^1H- and 13C^{13}C-NMR for functional group analysis (e.g., morpholine carbonyl at δ 167–169 ppm in 13C^{13}C-NMR) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., tubulin)?

  • Approach :

  • Molecular docking (AutoDock Vina) to predict binding modes to tubulin’s colchicine site, focusing on the trimethoxybenzylidene moiety’s hydrophobic interactions .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
    • Key Findings :
TargetBinding Affinity (kcal/mol)Key Interactions
Tubulin-9.2π-Stacking with β-tubulin Tyr202

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Troubleshooting :

  • Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., paclitaxel) .
  • Solvent consistency : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
    • Case Study : Discrepancies in IC50_{50} values (2–10 μM) may arise from differences in cell passage number or serum-free vs. serum-containing media .

Q. How does the morpholine carboxylate group influence metabolic stability?

  • Experimental Design :

  • In vitro microsomal assays (human liver microsomes) to track degradation rates (t1/2_{1/2} > 60 min suggests stability) .
  • LC-MS/MS to identify metabolites (e.g., hydrolysis of the ester group to carboxylic acid) .

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